molecular formula C9H10ClN B1322379 Phenyl-prop-2-ynyl-amine hydrochloride CAS No. 18158-70-8

Phenyl-prop-2-ynyl-amine hydrochloride

Cat. No.: B1322379
CAS No.: 18158-70-8
M. Wt: 167.63 g/mol
InChI Key: IEXNFUJUOVJANQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-prop-2-ynyl-amine hydrochloride typically involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Phenyl-prop-2-ynyl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted phenyl derivatives, reduced amines, and oxidized products .

Scientific Research Applications

Phenyl-prop-2-ynyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl-prop-2-ynyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Phenyl-prop-2-ynyl-amine: The base compound without the hydrochloride group.

    Phenyl-ethynyl-amine: A similar compound with an ethynyl group instead of a prop-2-ynyl group.

    Phenyl-prop-2-ynyl-amine sulfate: Another salt form of the base compound.

Uniqueness: Phenyl-prop-2-ynyl-amine hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-prop-2-ynylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,3-7,10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXNFUJUOVJANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625473
Record name N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18158-70-8
Record name N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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